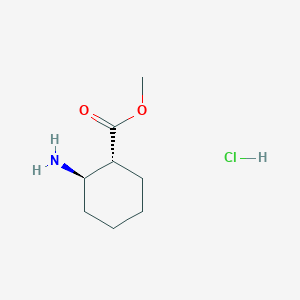

Methyl (1r,2r)-2-aminocyclohexane-1-carboxylate hydrochloride

CAS No.: 1024618-29-8

Cat. No.: VC8196171

Molecular Formula: C8H16ClNO2

Molecular Weight: 193.67

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1024618-29-8 |

|---|---|

| Molecular Formula | C8H16ClNO2 |

| Molecular Weight | 193.67 |

| IUPAC Name | methyl (1R,2R)-2-aminocyclohexane-1-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-4-2-3-5-7(6)9;/h6-7H,2-5,9H2,1H3;1H/t6-,7-;/m1./s1 |

| Standard InChI Key | PYKBWUZZPSEGLC-ZJLYAJKPSA-N |

| Isomeric SMILES | COC(=O)[C@@H]1CCCC[C@H]1N.Cl |

| SMILES | COC(=O)C1CCCCC1N.Cl |

| Canonical SMILES | COC(=O)C1CCCCC1N.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Configuration

The compound’s defining feature is its (1R,2R)-stereochemistry, which positions the amino and carboxylate ester groups in a trans-diaxial configuration on the cyclohexane ring. This spatial arrangement is critical for its interactions with chiral biological targets, as enantiomeric forms often exhibit divergent pharmacological profiles. The cyclohexane ring adopts a chair conformation, minimizing steric strain and stabilizing the molecule in solution.

Physicochemical Characteristics

Key physicochemical properties are summarized below:

| Property | Details |

|---|---|

| Molecular Formula | C₈H₁₆ClNO₂ |

| Molecular Weight | 193.67 g/mol |

| CAS Number | 1024618-29-8 |

| Solubility | Water-soluble (hydrochloride salt) |

| Chirality | (1R,2R)-configuration |

| Storage Conditions | Refrigeration (2–8°C) |

The hydrochloride salt formation improves stability and solubility, making the compound suitable for aqueous-phase reactions and biological testing . Polar functional groups, including the primary amine and ester, enable participation in hydrogen bonding and dipole interactions, influencing its reactivity and binding affinity.

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis of methyl (1R,2R)-2-aminocyclohexane-1-carboxylate hydrochloride involves stereoselective strategies to achieve the desired (1R,2R)-configuration. A common route begins with cyclohexanone, which undergoes functionalization to introduce the amino and ester groups. Key steps include:

-

Amination: Cyclohexanone is converted to a cyclohexylamine derivative via reductive amination using sodium cyanoborohydride and ammonium acetate.

-

Esterification: The intermediate reacts with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to form the methyl ester.

-

Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt.

Chiral auxiliaries or asymmetric catalysis ensure enantiomeric purity, with chiral HPLC used to validate stereochemical integrity.

Industrial Manufacturing Processes

Industrial production scales these reactions using batch reactors under controlled conditions. Key considerations include:

-

Catalyst Optimization: Transition metal catalysts (e.g., ruthenium-based systems) enhance reaction efficiency and stereoselectivity.

-

Purification Techniques: Recrystallization from ethanol/water mixtures removes byproducts, achieving >98% purity.

-

Quality Control: NMR spectroscopy and mass spectrometry confirm structural identity, while Karl Fischer titration monitors residual moisture .

Chemical Reactivity and Derivative Formation

Reaction Mechanisms

The compound participates in diverse reactions, leveraging its amine and ester functionalities:

-

Amidation: Reaction with acyl chlorides yields amide derivatives, useful in peptide mimetics.

-

Ester Hydrolysis: Basic conditions (e.g., NaOH) cleave the ester to form carboxylic acids.

-

Reductive Alkylation: The amine reacts with aldehydes and reducing agents to form secondary amines.

Synthetic Applications

As a chiral building block, the compound is employed in synthesizing:

-

Pharmaceutical Intermediates: Key precursor for antiviral agents and kinase inhibitors.

-

Ligands for Asymmetric Catalysis: Phosphine and amine ligands derived from this compound enhance enantioselectivity in catalytic hydrogenation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume